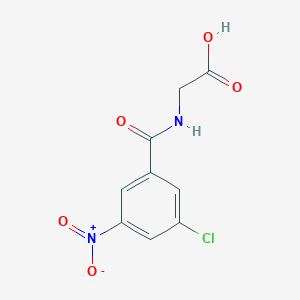
(3-Chloro-5-nitrobenzoyl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-nitrobenzoyl)glycine is an organic compound with the molecular formula C9H7ClN2O5 It is a derivative of glycine, an amino acid, and features a benzoyl group substituted with chlorine and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-nitrobenzoyl)glycine typically involves the reaction of 3-chloro-5-nitrobenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-5-nitrobenzoyl)glycine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 3-chloro-5-nitrobenzoic acid and glycine.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or water.
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products:
Reduction: 3-chloro-5-aminobenzoyl glycine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-chloro-5-nitrobenzoic acid and glycine.
Scientific Research Applications
(3-Chloro-5-nitrobenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloro-5-nitrobenzoyl)glycine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom may also participate in interactions with proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
3-Chloro-5-nitrobenzoic acid: Shares the same benzoyl group but lacks the glycine moiety.
3-Chloro-5-aminobenzoyl glycine: A reduced form of (3-Chloro-5-nitrobenzoyl)glycine with an amino group instead of a nitro group.
N-(3-Chloro-5-nitrobenzoyl)alanine: Similar structure but with alanine instead of glycine.
Uniqueness: this compound is unique due to the presence of both chlorine and nitro substituents on the benzoyl group, combined with the glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7ClN2O5 |
|---|---|
Molecular Weight |
258.61 g/mol |
IUPAC Name |
2-[(3-chloro-5-nitrobenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H7ClN2O5/c10-6-1-5(2-7(3-6)12(16)17)9(15)11-4-8(13)14/h1-3H,4H2,(H,11,15)(H,13,14) |
InChI Key |
PRWPLPRKTNKHKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


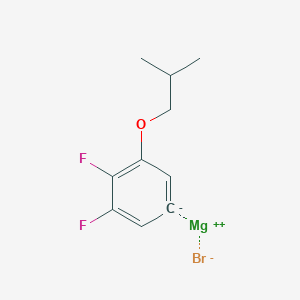
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14902190.png)
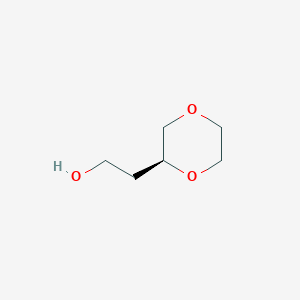
![(2'-(3-Fluorophenyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14902192.png)
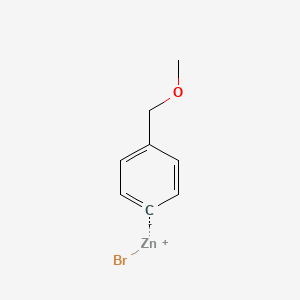
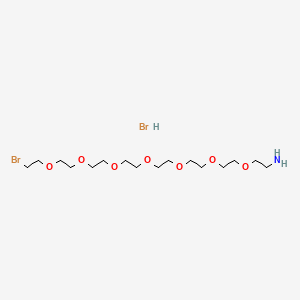
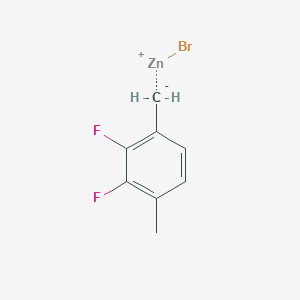
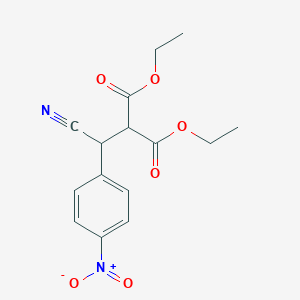
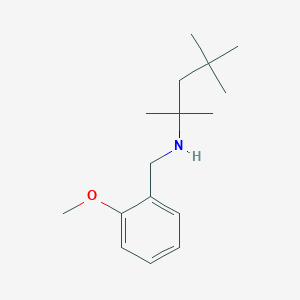
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
![tert-butyl 2-[(4S,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B14902229.png)
![(4aR,5aS)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14902235.png)
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)

